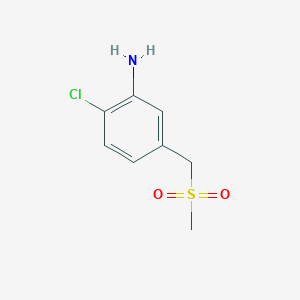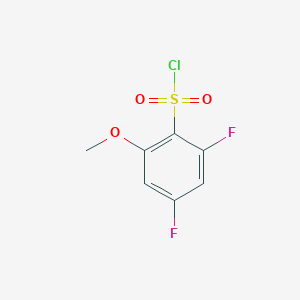![molecular formula C9H18ClNO2 B1423495 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride CAS No. 1354950-06-3](/img/structure/B1423495.png)
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride
説明
“2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-06-3 . It has a molecular weight of 207.7 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(methylamino)cyclohexyl]acetic acid hydrochloride . Its InChI code is 1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H . The InChI key is UJVDTLLJSASVPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.7 .科学的研究の応用
Synthesis and Characterization in Coordination Compounds
A study by Ikram et al. (2015) explored the synthesis and characterization of compounds derived from amino acids similar to 2-[1-(Methylamino)cyclohexyl]acetic acid. These compounds, when coordinated with metal ions, exhibited potential antioxidant and xanthine oxidase inhibitory activities.
Development of ACE Inhibitors
Research by Turbanti et al. (1993) focused on creating monoamidic derivatives of cyclohexanedicarboxylic acids, including structures similar to 2-[1-(Methylamino)cyclohexyl]acetic acid. These compounds were evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), offering insights into novel ACE inhibitors.
Understanding Chemical Ionization and Collision-Induced Dissociation
Kuzmenkov et al. (1999) investigated the elimination of acetic acid from ions of acetates related to 2-[1-(Methylamino)cyclohexyl]acetic acid. Their study, found here, provided insights into the mechanisms of chemical ionization and collision-induced dissociation in stereoisomeric compounds.
Antispasmodic Activity Studies
McMillan and Scott (1956) explored the antispasmodic activity of basic alkyl ester acid addition and quaternary ammonium salts of alpha-(2-cycloalkenyl)-2-thienylacetic acids, closely related to 2-[1-(Methylamino)cyclohexyl]acetic acid. Their findings, detailed here, contributed to the development of antispasmodic drugs.
Use in Surgical Anesthesia
Shucard, Andrew, and Beauford (1975) studied the use of Ketamine hydrochloride, structurally similar to 2-[1-(Methylamino)cyclohexyl]acetic acid, as a fast-acting surgical anesthetic in guinea pigs. Their research is available here.
Synthesis and Cytotoxic Evaluation
Dimmock et al. (1992) synthesized compounds structurally related to 2-[1-(Methylamino)cyclohexyl]acetic acid and evaluated their cytotoxicity against various cell lines, as shown in their study here.
Catalytic Application in Organic Reactions
The study by Armengol et al. (1997) demonstrated the use of acid zeolites as catalysts in reactions involving cyclohexene derivatives, which could include compounds like 2-[1-(Methylamino)cyclohexyl]acetic acid.
Effect on Blood Clotting
Research by Mikhailovskii et al. (2008) on the synthesis of 2-(3-spiro-cyclohexyl-3,4-dihydroisoquinolyl-1)acetic acid derivatives revealed their influence on blood clotting, indicating potential medical applications.
Interaction with BSA
A study by Thakare et al. (2018) on the interactions of Carboxamide derivatives of amino acid, similar to 2-[1-(Methylamino)cyclohexyl]acetic acid, with Bovine serum albumin (BSA) using ultrasonic interferometer technique provided valuable insights into protein-binding dynamics.
Safety And Hazards
特性
IUPAC Name |
2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDTLLJSASVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
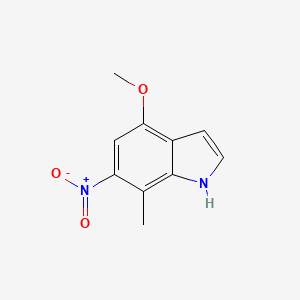
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
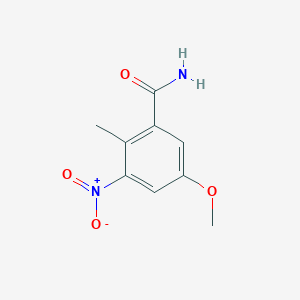
![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
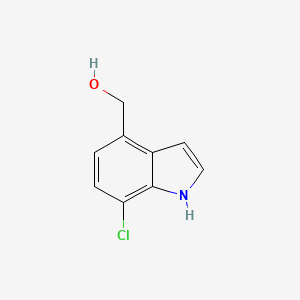
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
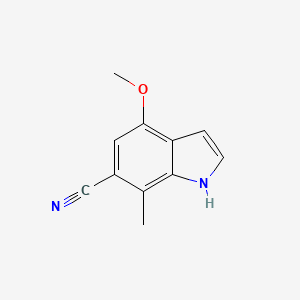
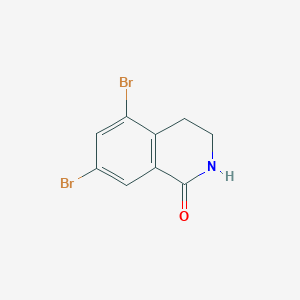
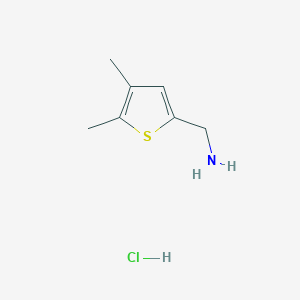
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
